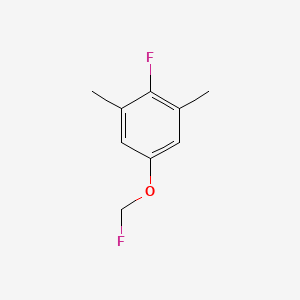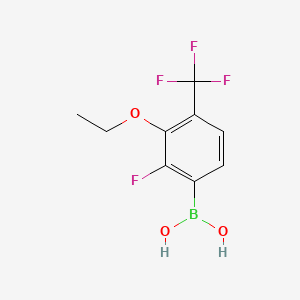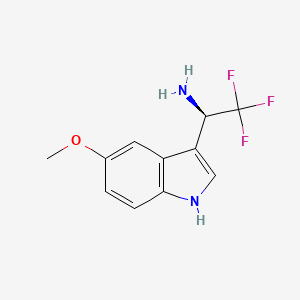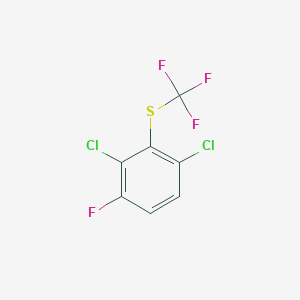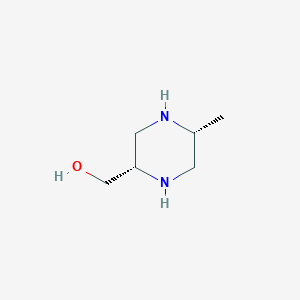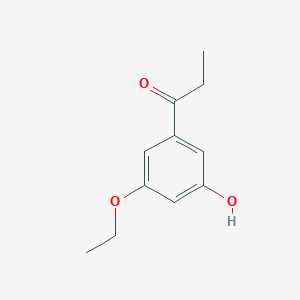
1-(3-Ethoxy-5-hydroxyphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Ethoxy-5-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is characterized by the presence of an ethoxy group and a hydroxy group attached to a phenyl ring, along with a propanone moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
The synthesis of 1-(3-Ethoxy-5-hydroxyphenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-ethoxyphenol with propanone under specific reaction conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the desired product. Industrial production methods may involve optimized reaction conditions, including temperature control, pressure, and the use of solvents to enhance yield and purity .
Analyse Des Réactions Chimiques
1-(3-Ethoxy-5-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 1-(3-ethoxy-5-hydroxyphenyl)propan-1-ol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Ethoxy-5-hydroxyphenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound’s unique structure makes it a candidate for studying its interactions with biological molecules and potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 1-(3-Ethoxy-5-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and ethoxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The propanone moiety may also play a role in its reactivity and interactions. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
1-(3-Ethoxy-5-hydroxyphenyl)propan-1-one can be compared with similar compounds such as:
1-(3-Hydroxyphenyl)propan-1-one: Lacks the ethoxy group, which may result in different chemical and biological properties.
1-(3-Methoxy-5-hydroxyphenyl)propan-1-one: Contains a methoxy group instead of an ethoxy group, potentially altering its reactivity and interactions.
1-(3-Ethoxyphenyl)propan-1-one: Lacks the hydroxy group, which may affect its hydrogen bonding and overall properties.
The presence of both ethoxy and hydroxy groups in this compound makes it unique and potentially more versatile in various applications.
Propriétés
Formule moléculaire |
C11H14O3 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
1-(3-ethoxy-5-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C11H14O3/c1-3-11(13)8-5-9(12)7-10(6-8)14-4-2/h5-7,12H,3-4H2,1-2H3 |
Clé InChI |
QSJHALPZHZXBJB-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC(=CC(=C1)OCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[[16,17,18,19,20,21,22,23,24,25,26,27,28,29-Tetradecahydroxy-10,11,12,13,14,15-hexakis(hydroxymethyl)-67,68,69,70,71,72,73,74,75,76,77,78,79,80-tetradecaoxaoctacyclononatetracontan-9-YL]methyl]prop-2-enamide](/img/structure/B14035305.png)
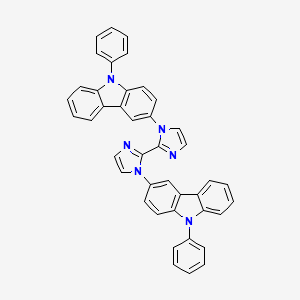
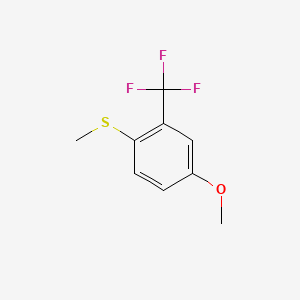
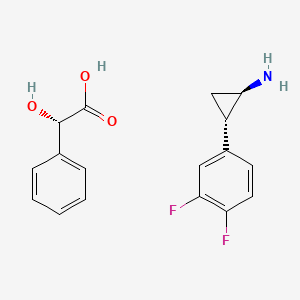
![Rac-tert-butyl hexahydrothieno[3,4-B]pyrazine-1(2H)-carboxylate 6,6-dioxide, cis](/img/structure/B14035329.png)

![6-Bromo-1h-pyrido[2,3-b][1,4]thiazin-2(3h)-one](/img/structure/B14035338.png)
